molecular formula C9H9ClO3S B3039351 1-[(3-Chlorophenyl)sulfonyl]acetone CAS No. 1018523-99-3

1-[(3-Chlorophenyl)sulfonyl]acetone

Cat. No.: B3039351
CAS No.: 1018523-99-3
M. Wt: 232.68 g/mol
InChI Key: PKGFVJZZEZTPFO-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)sulfonyl]acetone is an organosulfur compound featuring a sulfonyl group (-SO₂-) linked to a 3-chlorophenyl ring and an acetone moiety. This structure combines electron-withdrawing (sulfonyl, chloro) and ketone functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-7(11)6-14(12,13)9-4-2-3-8(10)5-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGFVJZZEZTPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Chlorophenyl)sulfonyl]acetone can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzenesulfonyl chloride with acetone in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)sulfonyl]acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Activity

Recent studies have highlighted the potential of sulfonyl derivatives, including 1-[(3-Chlorophenyl)sulfonyl]acetone, in developing antibacterial and antifungal agents. For instance, sulfonamide derivatives have been shown to possess a broad spectrum of biological activities, including significant antibacterial properties against various pathogens . The incorporation of the 3-chlorophenyl group enhances the bioactivity profile, making these compounds suitable candidates for further development as therapeutic agents.

Antiviral Properties

Research has demonstrated that sulfonamide derivatives exhibit antiviral activities, particularly against plant viruses. A study synthesized novel sulfonamide compounds containing thiadiazole rings, which were screened for their anti-Tobacco Mosaic Virus (TMV) activities. Some derivatives demonstrated approximately 50% TMV inhibition . This suggests that this compound could potentially be modified to enhance its antiviral efficacy.

Organic Synthesis Applications

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in multi-component reactions to create complex scaffolds such as 4-sulfonyl-1,2,3-triazoles. These triazoles are known for their promising bioactivities and applications as anion binders . The ability to synthesize these compounds efficiently under mild conditions is a significant advantage in drug development.

Reactivity in Synthesis

The compound can act as a sulfonating agent in various reactions. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of more complex structures that are valuable in medicinal chemistry . The use of this compound can streamline synthetic pathways and improve yields when creating desired pharmaceutical compounds.

Agrochemical Applications

Herbicidal Properties

Sulfonamide derivatives have been reported to possess herbicidal properties, making them candidates for agricultural applications. The structural characteristics of this compound could be leveraged to develop new herbicides that are effective against a range of weed species while being environmentally friendly .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of antibacterial and antifungal agents
Antiviral ResearchPotential modifications for enhanced antiviral efficacy
Organic SynthesisIntermediate in multi-component reactions; synthesis of complex molecules
AgrochemicalsPotential herbicidal properties

Case Studies

Case Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial activity of various sulfonamide derivatives against clinical isolates. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced activity compared to their unsubstituted counterparts, suggesting that this compound could be a lead compound for further optimization .

Case Study 2: Synthesis of Triazoles
In another research effort, the synthesis of 4-sulfonyl-1,2,3-triazoles was achieved using this compound as a starting material. This study demonstrated the efficacy of copper-catalyzed reactions in producing high yields of triazole derivatives with potential applications as bioactive agents .

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)sulfonyl]acetone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and functional attributes of 1-[(3-Chlorophenyl)sulfonyl]acetone with two analogous compounds from the evidence:

Compound Functional Groups Substituents Key Structural Features
This compound Sulfonyl (-SO₂-), Ketone 3-Chlorophenyl, Acetone Electron-deficient sulfonyl group; small ketone moiety
3’-N[(2’’,5’’-Dichlorophenyl)sulfonyl-amide] acetophenone Sulfonamide (-SO₂-NH-), Acetophenone 2,5-Dichlorophenyl, Acetophenone Bulky aromatic ketone; dual chloro substituents
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Sulfanyl (-S-), Trifluoromethyl (-CF₃), Pyrazole 3-Chlorophenyl, CF₃, Pyrazole ring Thioether linkage; electron-withdrawing CF₃ group

Key Observations :

  • Electronic Effects : The sulfonyl group in the target compound enhances electrophilicity compared to sulfanyl (thioether) or sulfonamide groups, influencing reactivity in nucleophilic substitutions .
  • Steric Effects: The acetophenone group in the dichlorophenyl analog introduces steric hindrance, likely reducing solubility in polar solvents compared to the smaller acetone group in the target .
  • Biological Relevance : The trifluoromethyl and pyrazole moieties in the sulfanyl analog () suggest higher metabolic stability and lipophilicity, traits advantageous in drug design .
Physicochemical Properties
Property This compound 3’-N[(2’’,5’’-Dichlorophenyl)sulfonyl-amide] acetophenone 5-(3-Chlorophenylsulfanyl)-...
Solubility Moderate in polar aprotic solvents Low (due to aromatic ketone) High (CF₃ enhances lipophilicity)
Melting Point Estimated 120–140°C >200°C (observed in ) Not reported
Stability Hydrolytically stable Stable under anhydrous conditions Sensitive to oxidation (sulfanyl)

Research Implications

  • Pharmacological Potential: Sulfonyl-containing compounds (e.g., the target) are often explored as enzyme inhibitors or antimicrobial agents. The dichlorophenyl sulfonamide analog () may exhibit enhanced bioactivity due to dual chloro substituents .
  • Synthetic Utility : The target’s acetone group offers flexibility for further derivatization (e.g., condensation reactions), unlike the rigid pyrazole ring in ’s compound .

Biological Activity

1-[(3-Chlorophenyl)sulfonyl]acetone is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group and a sulfonyl moiety attached to an acetone backbone. The molecular formula is C10H10ClO3S, and it possesses a molecular weight of 249.7 g/mol. Its structure is significant for its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study demonstrated that derivatives with sulfonamide groups showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µM)
1Salmonella typhi152.14
2Bacillus subtilis180.63
3Escherichia coli106.28
4Staphylococcus aureus125.12

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor, particularly against urease and acetylcholinesterase (AChE). These enzymes play crucial roles in various physiological processes, making their inhibition a target for therapeutic interventions.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
1Urease2.14
2Acetylcholinesterase21.25

The compound's inhibitory effects on urease suggest potential applications in treating conditions such as kidney stones and peptic ulcers .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzymes involved in folate synthesis, these compounds can effectively disrupt bacterial proliferation .

Study on Antiviral Activity

In a study assessing the antiviral potential of related compounds, researchers synthesized various derivatives that were tested against viral strains. While the primary focus was not on this compound, the findings indicated that sulfonamide derivatives could provide a scaffold for developing antiviral agents .

Toxicity Assessment

A toxicity study involving various cell lines demonstrated that compounds similar to this compound exhibited low cytotoxicity, suggesting a favorable safety profile for further development in medicinal chemistry .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[(3-chlorophenyl)sulfonyl]acetone?

Methodological Answer:
A one-pot sulfonylation strategy is commonly employed. For example, analogous sulfonylacetone derivatives (e.g., 1-[(2-fluorophenyl)sulfonyl]acetone) are synthesized via nucleophilic substitution between aryl sulfonyl chlorides and ketones under alkaline conditions. Reaction optimization typically involves:

  • Solvent selection : Acetone/water mixtures (50% v/v) are preferred for solubility and reactivity .
  • Catalyst : Montmorillonite K10 or NaH may enhance reaction efficiency in alkylation steps .
  • Yield optimization : Control reaction temperature (20–25°C) to minimize side reactions, achieving yields of 68–73% for structurally similar compounds .

Advanced: How can reaction conditions be tailored to improve regioselectivity in sulfonylacetone derivatives?

Methodological Answer:
Regioselectivity challenges arise due to competing nucleophilic sites in the ketone precursor. Mitigation strategies include:

  • Steric and electronic modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to direct sulfonylation to the desired position, as seen in 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone synthesis .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring specific pathways .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via LCMS (e.g., m/z 284 for analogous compounds) to identify intermediate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is required:

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and sulfonyl/ketone carbonyl signals (δ 190–210 ppm) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 284 for C₁₃H₈Cl₂OS) and fragmentation patterns .
  • Elemental analysis : Validate purity (e.g., C: 55.14%, H: 2.85% for C₁₃H₈Cl₂OS) .

Advanced: How to resolve contradictions in spectroscopic data for sulfonylacetone analogs?

Methodological Answer:
Data discrepancies (e.g., unexpected carbonyl shifts) may stem from:

  • Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR .
  • Crystallographic validation : Use X-ray diffraction (e.g., CCDC 944072) to confirm solid-state structure and compare with solution-phase data .
  • Impurity profiling : Employ HPLC with UV detection (λ = 254 nm) to rule out byproducts like hydroxyacetone derivatives .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H313/H333 hazard codes) .
  • Waste management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental release .
  • Emergency response : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How to design stability studies for sulfonylacetone derivatives under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–12 weeks .
  • Analytical endpoints : Monitor degradation via:
    • HPLC : Track peak area reduction of the parent compound.
    • TGA/DSC : Assess thermal decomposition profiles .
  • Stabilizers : Evaluate antioxidants (e.g., BHT) in acetone solutions to prolong shelf life .

Basic: What computational tools aid in predicting reactivity of this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and predict sulfonylation pathways .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • PubChem/DSSTox : Retrieve physicochemical properties (e.g., LogP, pKa) for solubility and reactivity insights .

Advanced: How to address low yields in large-scale synthesis of sulfonylacetone derivatives?

Methodological Answer:
Scale-up challenges often relate to inefficient mixing or heat dissipation. Solutions include:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
  • Catalyst recycling : Immobilize catalysts (e.g., Montmorillonite K10 on silica) to reduce costs .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like IR spectroscopy for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Chlorophenyl)sulfonyl]acetone
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